N'-[(4-nitrophenyl)methoxy]pyridine-3-carboximidamide
Overview
Description
“N’-[(4-nitrophenyl)methoxy]pyridine-3-carboximidamide” is a complex organic compound. It likely contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It’s structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
While specific synthesis methods for “N’-[(4-nitrophenyl)methoxy]pyridine-3-carboximidamide” are not available, a related compound, “N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide”, is synthesized by reacting pyridine-3,5-dicarbonyl chloride and 4-amino pyridine followed by the addition of three equivalent of methyl triflate to alkylate all three nitrogens .Scientific Research Applications
Heterocyclic N-Oxide Derivatives in Organic Synthesis and Drug Development
Heterocyclic N-oxide derivatives, including those synthesized from pyridine, exhibit remarkable functionalities in organic chemistry and medicinal research. These compounds are integral in metal complexes formation, catalysts design, asymmetric catalysis, and synthesis. Their biological significance is underscored by their potential in medicinal applications, demonstrating anticancer, antibacterial, and anti-inflammatory activities. This highlights the broader utility of N-oxide motifs, potentially inclusive of N'-[(4-nitrophenyl)methoxy]pyridine-3-carboximidamide, in advancing both chemistry and drug development sectors (Li et al., 2019).
Novel Synthesis and Pharmaceutical Applications
In the context of pharmaceuticals, particularly proton pump inhibitors, novel synthetic methods have been explored. These methods aim at enhancing the synthesis process and addressing pharmaceutical impurities, demonstrating the importance of innovative approaches in drug development. This insight could be relevant for compounds like N'-[(4-nitrophenyl)methoxy]pyridine-3-carboximidamide, where novel synthetic routes and their implications on drug purity and efficacy are of interest (Saini et al., 2019).
Corrosion Inhibition Applications
Quinoline derivatives, closely related to pyridine structures, have been identified as effective anticorrosive agents. This application is particularly relevant in protecting metallic surfaces against corrosion, showcasing the utility of nitrogen-rich heterocycles in industrial applications. Given the structural similarity, N'-[(4-nitrophenyl)methoxy]pyridine-3-carboximidamide could potentially offer similar benefits in corrosion inhibition, underscoring the versatility of such compounds (Verma et al., 2020).
properties
IUPAC Name |
N'-[(4-nitrophenyl)methoxy]pyridine-3-carboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c14-13(11-2-1-7-15-8-11)16-20-9-10-3-5-12(6-4-10)17(18)19/h1-8H,9H2,(H2,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXMUNQIDKORBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=NOCC2=CC=C(C=C2)[N+](=O)[O-])N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C(=N/OCC2=CC=C(C=C2)[N+](=O)[O-])/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701217710 | |
Record name | N-[(4-Nitrophenyl)methoxy]-3-pyridinecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701217710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(4-nitrophenyl)methoxy]pyridine-3-carboximidamide | |
CAS RN |
338753-67-6 | |
Record name | N-[(4-Nitrophenyl)methoxy]-3-pyridinecarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338753-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(4-Nitrophenyl)methoxy]-3-pyridinecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701217710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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